molecular formula C16H12BrClO B2744372 (4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone CAS No. 338401-41-5

(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone

Cat. No.: B2744372
CAS No.: 338401-41-5
M. Wt: 335.63
InChI Key: COGJPUBEMBZBLL-UHFFFAOYSA-N
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Description

(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of a bromine atom on one phenyl ring and a chlorine atom on another phenyl ring, both attached to a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone typically involves the reaction of 4-bromobenzoyl chloride with 4-chlorophenylcyclopropane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. The final product is typically isolated by distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine atoms using reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)[2-(4-fluorophenyl)cyclopropyl]methanone
  • (4-Bromophenyl)[2-(4-methylphenyl)cyclopropyl]methanone
  • (4-Bromophenyl)[2-(4-nitrophenyl)cyclopropyl]methanone

Uniqueness

(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its biological activity.

Properties

IUPAC Name

(4-bromophenyl)-[2-(4-chlorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClO/c17-12-5-1-11(2-6-12)16(19)15-9-14(15)10-3-7-13(18)8-4-10/h1-8,14-15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGJPUBEMBZBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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